molecular formula C10H14ClFN2O B6144865 N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride CAS No. 2758000-55-2

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride

Cat. No.: B6144865
CAS No.: 2758000-55-2
M. Wt: 232.7
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Description

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminoethyl group and a fluorophenyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(3-bromophenyl)acetamide hydrochloride

Uniqueness

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

CAS No.

2758000-55-2

Molecular Formula

C10H14ClFN2O

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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